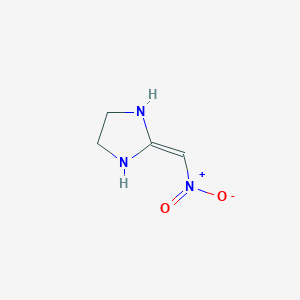

2-(Nitromethylene)imidazolidine

Description

Properties

IUPAC Name |

2-(nitromethylidene)imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXNZFJZRFHBLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=C[N+](=O)[O-])N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159739 | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-98-8 | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitromethylene Imidazolidine

Established Synthetic Pathways to 2-(Nitromethylene)imidazolidine

The formation of the this compound core is accessible through a number of reliable synthetic routes. These pathways are primarily characterized by the strategic construction of the imidazolidine (B613845) ring from acyclic precursors.

One-Pot Multicomponent Synthesis Approaches

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single process, thereby reducing waste, saving time, and simplifying purification procedures.

While multicomponent reactions are a staple of modern synthetic chemistry for building complex molecules from simple starting materials, a direct, one-pot condensation involving nitromethane (B149229), 1,2-diaminoethane (ethylenediamine), and formaldehyde (B43269) to yield this compound is not extensively documented in prominent scientific literature based on available research.

A patented one-pot method provides an efficient route to this compound using readily available raw materials. google.com The process involves two main steps carried out in the same reaction vessel. google.com

First, 1,1-dichloro-2-nitroethylene is reacted with a fatty alcohol in the presence of a base at a low temperature (-20 °C to 30 °C) for 1 to 4 hours to form an intermediate. google.com A variety of fatty alcohols can be used, including methanol (B129727), ethanol (B145695), and propanol, among others. The base can be selected from a range of inorganic or organic options such as sodium hydroxide (B78521), potassium hydroxide, or triethylamine. google.com

In the second step, ethylenediamine (B42938) is added to the reaction mixture, which is then heated to between 60 °C and 150 °C for 5 to 15 hours. google.com After cooling, the product, this compound, is isolated. This method is noted for its mild operating conditions, high yield, and high product purity, making it suitable for industrial-scale production. google.com The process is considered environmentally friendly and boasts high equipment utilization due to the one-pot nature of the synthesis. google.com

Interactive Table: Examples of One-Pot Synthesis of this compound

| Fatty Alcohol | Base | Reaction Time (Step 2) | Reaction Temp. (Step 2) | Purity | Yield |

|---|---|---|---|---|---|

| Methanol | Sodium Hydroxide | 6 hours | 80 °C | 96% | 80% |

Electrosynthesis as a Green Synthetic Route

Electrosynthesis is emerging as a powerful green chemistry tool, often allowing for milder reaction conditions and reducing the need for chemical oxidants or reductants. However, based on available scientific literature, a specific electrosynthetic method for the preparation of this compound has not been prominently reported. While electrochemical methods for synthesizing other imidazolidine derivatives exist, their direct application to this specific compound is not yet established. researchgate.netresearchgate.net

Addition Reactions Involving β-Nitroketeneaminals

The synthesis of this compound can be achieved through a double vinylic substitution reaction starting from a ketene (B1206846) dithioacetal, which serves as a precursor to the desired β-nitroketeneaminal structure. Specifically, the compound 1,1-bis-methylsulfanyl-2-nitroethylene is reacted with ethylenediamine.

In a reported procedure, these two components are mixed in ethanol and subjected to microwave irradiation in a sealed vessel at 110 °C for 20 minutes. This method facilitates the rapid formation of the imidazolidine ring through the displacement of the two methylsulfanyl groups by the amino groups of ethylenediamine, yielding this compound.

Precursor Chemistry in this compound Synthesis

The success of the aforementioned synthetic pathways is critically dependent on the availability and reactivity of key precursors.

The one-pot synthesis described previously relies on 1,1-dichloro-2-nitroethylene . google.com This precursor is a highly reactive nitroalkene substituted with two chlorine atoms on the same vinylic carbon. These chlorine atoms act as excellent leaving groups, facilitating the initial substitution by an alcohol to form an intermediate, which then readily reacts with the diamine to close the ring. google.com

The microwave-assisted synthesis utilizes 1,1-bis-methylsulfanyl-2-nitroethylene . This compound is a ketene dithioacetal, a class of molecules known for their versatility in organic synthesis. The two methylsulfanyl (-SCH₃) groups are effective leaving groups, and their sequential displacement by the nucleophilic nitrogen atoms of ethylenediamine drives the cyclization reaction to form the stable five-membered imidazolidine ring. The presence of the conjugated nitro group in both precursors is crucial as it activates the double bond for nucleophilic attack.

Utilization of 1,1-Bis(methylthio)-2-nitroethylene (B140038) Derivatives

A key precursor in the synthesis of heterocyclic compounds is 1,1-bis(methylthio)-2-nitroethylene, also known as nitroketene dimethyl mercaptal. nih.govsigmaaldrich.com This compound serves as a versatile building block for creating the this compound scaffold. The synthesis is achieved through the reaction of 1,1-bis(methylthio)-2-nitroethylene with a diamine, specifically ethylenediamine. nih.gov

The reaction mechanism involves the elimination of two molecules of methyl mercaptan (CH₃SH) as the amino groups of ethylenediamine displace the methylthio groups. This double substitution leads to the formation of the cyclic ene-1,1-diamine structure characteristic of this compound. nih.gov

The precursor, 1,1-bis(methylthio)-2-nitroethylene, is itself commonly synthesized from nitromethane. The process begins with the condensation of nitromethane with carbon disulfide in the presence of a base like potassium hydroxide. The resulting intermediate is then methylated, typically using dimethyl sulfate, to yield the final 1,1-bis(methylthio)-2-nitroethylene product. nih.gov

Advances in Catalytic Synthesis of this compound and its Derivatives

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally friendly processes. For this compound, this has led to significant advances in catalytic and one-pot reaction strategies. google.commdpi.comnih.gov

Heterogeneous Catalysis in One-Pot Reactions

One-pot synthesis, which involves conducting multiple reaction steps in a single vessel, represents a significant process improvement. mdpi.comnih.gov A patented one-pot method for synthesizing this compound has been developed to improve efficiency and scalability, making it suitable for industrial production. google.com

This method proceeds in two main stages within the same reactor:

An intermediate is first generated by reacting 1,1-dichloro-2-nitroethylene with a fatty alcohol (such as methanol or propanol) and a strong base (like sodium hydroxide or potassium hydroxide) at a low temperature (e.g., 0°C). google.com

Following the formation of the intermediate, ethylenediamine is added directly to the reaction mixture. The temperature is then raised, and the mixture is heated for several hours to yield this compound after cooling and filtration. google.com

This one-pot process is noted for its use of readily available raw materials, mild operating conditions, and the achievement of high product yield and purity. google.com The ability to perform both synthetic steps in a single container reduces equipment usage and simplifies the operational workflow. google.com

Detailed findings from different iterations of this one-pot synthesis are presented below:

| Starting Material (0.12 mol) | Alcohol (150 mL) | Base (0.40 mol) | Reaction Time (Step 1) | Reaction Time (Step 2) | Reflux Temperature | Yield | Purity |

| 1,1-dichloro-2-nitroethylene | Methanol | Sodium Hydroxide | 1 hour | 6 hours | 80°C | 80% | 96% |

| 1,1-dichloro-2-nitroethylene | Propanol | Potassium Hydroxide | 3 hours | 5 hours | 120°C | 75% | 97% |

This table is generated based on data from patent CN107827822B. google.com

Furthermore, research into related compounds has shown that basic catalysts, such as piperidine, can be employed in multi-component reactions to synthesize fused 1,3-diazaheterocycle derivatives from 1,1-bis(methylthio)-2-nitroethylene, highlighting the role of catalysis in advancing these synthetic routes. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Nitromethylene Imidazolidine

Electrophilic Characteristics and Mechanistic Principles

The chemical behavior of 2-(nitromethylene)imidazolidine is largely dictated by the electronic properties of its constituent functional groups: the imidazolidine (B613845) ring and the exocyclic nitromethylene group. The interplay between these groups imparts a distinct electrophilic character to the molecule.

The nitromethylene group (-CH=NO₂) is a potent electron-withdrawing group. This is due to the strong inductive effect and resonance effect of the nitro group (-NO₂). The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density from the adjacent atoms.

This electron-withdrawing nature makes the exocyclic double bond (C=C) in this compound highly electron-deficient. Specifically, the carbon atom beta (β) to the nitro group is rendered significantly electrophilic. This is conceptually similar to other α,β-unsaturated nitroalkenes, which are well-established as potent Michael acceptors in organic synthesis. encyclopedia.pubadichemistry.com The electrophilicity of the β-carbon can be illustrated by the following resonance structures, which show the delocalization of the pi-electrons towards the electronegative oxygen atoms of the nitro group, resulting in a partial positive charge on the β-carbon.

This inherent electrophilicity at the β-carbon is the primary site for nucleophilic attack, governing a major part of the compound's reactivity. Molecules with such electron-poor unsaturated systems are known as Michael acceptors, readily reacting with a variety of nucleophiles. nih.govwikipedia.org

Nucleophilic Addition Reactions

While the nitromethylene moiety confers electrophilic character to the double bond, the imidazolidine ring contains two secondary amine nitrogens. These nitrogen atoms possess lone pairs of electrons, making them nucleophilic. This duality allows this compound to potentially engage in reactions as either an electrophile (at the nitromethylene group) or a nucleophile (at the ring nitrogens). The following sections describe reactions where the nucleophilic character of the imidazolidine nitrogen atoms is key.

The nitrogen atoms of the imidazolidine ring can act as nucleophiles in a conjugate addition reaction, specifically an aza-Michael addition, with various electron-deficient alkenes (Michael acceptors). semanticscholar.org This reaction involves the addition of the N-H bond of one of the imidazolidine nitrogens across the activated double bond of another olefin. The reaction is typically catalyzed by a base, which serves to deprotonate the amine, increasing its nucleophilicity, although some reactions can proceed without a catalyst. semanticscholar.orgresearchgate.net

The general mechanism proceeds as follows:

Activation (Optional): In a base-catalyzed reaction, a base removes a proton from one of the imidazolidine nitrogen atoms, generating a more potent nucleophile.

Nucleophilic Attack: The nucleophilic nitrogen attacks the electrophilic β-carbon of the electron-withdrawing group-bearing olefin. This results in the formation of a new carbon-nitrogen bond and a resonance-stabilized carbanion (enolate).

Protonation: The enolate intermediate is then protonated by a proton source (such as the conjugate acid of the base or the solvent) to yield the final adduct.

This reaction provides a pathway to functionalize the imidazolidine ring at the nitrogen atom, linking it to various side chains.

Table 1: Potential Michael Acceptors for Reaction with this compound

| Michael Acceptor Class | Electron-Withdrawing Group (EWG) | Example |

| α,β-Unsaturated Ketones | Carbonyl (C=O) | Methyl vinyl ketone |

| α,β-Unsaturated Esters | Ester (-COOR) | Ethyl acrylate |

| α,β-Unsaturated Nitriles | Cyano (-CN) | Acrylonitrile |

| α,β-Unsaturated Sulfones | Sulfonyl (-SO₂R) | Phenyl vinyl sulfone |

Hydroamination is the addition of an N-H bond across an unsaturated C-C bond (alkene or alkyne). The Michael addition of amines to activated olefins, as described above, is a specific type of conjugate hydroamination. tandfonline.com In the context of this compound, one of its N-H bonds can add to an activated alkene in a reaction facilitated by an organic base.

The organic base (e.g., a non-nucleophilic amine like DBU or a guanidine (B92328) base) plays a crucial role in activating the imidazolidine nucleophile. By deprotonating the N-H group, the base enhances the nitrogen's nucleophilicity, making the subsequent attack on the electrophilic olefin more favorable. This process is particularly effective for additions to electron-deficient alkenes where the electrophilicity of the carbon-carbon double bond is high. The reaction is a powerful tool for C-N bond formation under relatively mild conditions.

Reactions with Carbonyl Compounds and Unsaturated Systems

The nucleophilic nitrogen atoms of the imidazolidine ring can also react with electrophilic carbon atoms in carbonyl groups and conjugated systems, such as α,β-unsaturated aldehydes.

The reaction of this compound with α,β-unsaturated aldehydes is another example of a conjugate or Michael-type addition. scielo.br The nucleophilic secondary amine within the imidazolidine ring attacks the electrophilic β-carbon of the aldehyde. This reaction competes with the direct (1,2-) addition to the carbonyl carbon. youtube.com For secondary amines reacting with α,β-unsaturated aldehydes, the 1,4-conjugate addition is often the predominant pathway.

The mechanism involves the nucleophilic attack of an imidazolidine nitrogen on the β-carbon of the unsaturated aldehyde. This forms a new C-N bond and generates an enolate intermediate. Subsequent protonation of this enolate at the α-carbon yields the final 1,4-adduct, which is a β-amino aldehyde. The reaction effectively tethers the aldehyde structure to the imidazolidine ring via one of its nitrogen atoms.

Table 2: Examples of α,β-Unsaturated Aldehydes for Reaction

| Compound Name | Structure |

| Acrolein | CH₂=CHCHO |

| Crotonaldehyde | CH₃CH=CHCHO |

| Cinnamaldehyde | C₆H₅CH=CHCHO |

Intramolecular and Intermolecular Cyclization Strategies

The unique structural features of this compound, possessing both nucleophilic amine functionalities and an electrophilic nitromethylene group, make it a versatile substrate for various cyclization reactions. These reactions can proceed through either intramolecular or intermolecular pathways, leading to the formation of diverse and complex heterocyclic systems.

Annulation reactions are a powerful tool in organic synthesis for the construction of cyclic compounds, where a new ring is fused onto an existing one. chim.it this compound is an excellent candidate for such transformations due to the presence of reactive sites that can participate in ring-forming processes. Fused heterobicyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov

The general strategy for annulation involving this compound would involve reacting it with a bifunctional reagent that can engage with two of the reactive sites on the imidazolidine derivative. For example, a reagent with two electrophilic centers could react with the two nucleophilic nitrogen atoms of the imidazolidine ring to form a new fused ring. Alternatively, a reagent with both a nucleophilic and an electrophilic center could react with the nitromethylene group and one of the ring nitrogens.

Research on related 2-iminoimidazolidine derivatives has demonstrated their utility in the synthesis of novel fused heterocyclic ring systems. science24.com For instance, the reaction of 2-(imidazolidin-2-ylideneamino)anilines with carbon disulfide leads to the formation of complex thiadiazino[2,3-b]quinazolin-5-thiones. science24.com This highlights the potential of the imidazolidine scaffold to serve as a building block for the construction of intricate molecular architectures. Although specific examples with this compound are not prevalent in the literature, the underlying principles of reactivity suggest its applicability in similar synthetic strategies.

The introduction of a phenylalkyl substituent onto the imidazolidine ring of this compound opens up possibilities for intramolecular cyclization reactions. A phenylalkyl group can be introduced by reacting this compound with a suitable phenylalkyl halide. The resulting N-substituted derivative would possess a flexible side chain that can be designed to undergo cyclization.

For a cyclization reaction to occur, the phenylalkyl side chain would need to contain a reactive functional group that can interact with another part of the molecule. For instance, if the phenyl ring is appropriately substituted with an electrophilic group, an intramolecular cyclization could be triggered by the nucleophilic attack of the other nitrogen atom of the imidazolidine ring. This would lead to the formation of a new fused ring system.

The success of such a cyclization would depend on several factors, including the length of the alkyl chain, the nature of the substituent on the phenyl ring, and the reaction conditions. The synthesis of related compounds like 2-[(E)-2-(Nitromethylidene)imidazolidin-1-yl]ethanol demonstrates that substitution on the imidazolidine ring is feasible. nih.govresearchgate.net While specific studies on the cyclization of phenylalkyl-substituted this compound are scarce, the principles of intramolecular reactions suggest that this would be a viable strategy for accessing novel polycyclic heterocyclic compounds.

| Starting Material | Reaction Type | Potential Product |

| This compound and a bifunctional electrophile | Intermolecular Annulation | Fused bicyclic system |

| N-(o-halophenylalkyl)-2-(nitromethylene)imidazolidine | Intramolecular Cyclization | Fused tricyclic system |

Reactivity in Strong Acidic Environments

The behavior of this compound in strong acidic media is characterized by protonation events that can lead to significant transformations of the molecule. The presence of multiple basic sites, including the nitrogen atoms of the imidazolidine ring and the oxygen atoms of the nitro group, allows for complex acid-base chemistry.

Nitrile oxides are highly reactive 1,3-dipolar species that are valuable intermediates in the synthesis of five-membered heterocyclic compounds. researchgate.net One of the established methods for generating nitrile oxides is the dehydration of primary nitroalkanes. chemtube3d.comthieme.com The nitromethylene group in this compound bears a structural resemblance to a primary nitroalkane, suggesting that it could serve as a precursor to a nitrile oxide under appropriate conditions.

In a strong acidic environment, the nitro group can be protonated, which facilitates the elimination of a water molecule to generate a nitrile oxide intermediate. This transformation is often promoted by dehydrating agents. The in-situ generated nitrile oxide is highly reactive and can be trapped by various dipolarophiles to form cycloadducts. For example, reaction with an alkene would yield an isoxazoline, while reaction with an alkyne would produce an isoxazole. nih.gov

The generation of a nitrile oxide from this compound would result in a highly functionalized intermediate, where the nitrile oxide moiety is attached to the imidazolidine ring. This reactive species could then be used in a variety of cycloaddition reactions to construct complex heterocyclic frameworks.

In a sufficiently strong acidic medium, it is plausible that this compound could undergo diprotonation. The two most likely sites for protonation are the exocyclic double bond (C-protonation) and one of the oxygen atoms of the nitro group (O-protonation). The protonation of the carbon-carbon double bond would generate a carbocation, which would be stabilized by the adjacent nitrogen atom. The protonation of the nitro group would enhance its leaving group ability.

The resulting C,O-diprotonated species would be a highly activated intermediate, prone to further transformations. The exact nature of these transformations would depend on the specific reaction conditions and the presence of other nucleophiles. One possible pathway could involve the loss of the protonated nitro group as nitrous acid, leading to the formation of a reactive iminium ion. This iminium ion could then be trapped by a nucleophile or undergo rearrangement to a more stable species.

Another possibility is that the diprotonated species could undergo a fragmentation reaction, leading to the cleavage of the imidazolidine ring. The study of the reactivity of this compound in superacidic media would be necessary to fully elucidate the nature of these diprotonation processes and the subsequent transformations.

| Reaction Condition | Proposed Intermediate | Potential Subsequent Reaction |

| Strong acid, dehydrating agent | Nitrile oxide derivative | 1,3-Dipolar cycloaddition |

| Superacidic medium | C,O-diprotonated species | Fragmentation or rearrangement |

Theoretical and Computational Investigations of 2 Nitromethylene Imidazolidine

Quantum Chemical Studies and Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is widely employed to analyze the molecular properties of organic compounds, including those with intricate electronic features like 2-(Nitromethylene)imidazolidine.

Quantum chemical calculations are instrumental in mapping the pathways of chemical reactions, identifying transition states, and determining activation energies. For this compound, DFT can be used to model various potential reactions, such as proton transfer, which is a critical step in many chemical and biological processes. nih.gov

The molecule possesses acidic protons, notably on the imidazolidine (B613845) ring nitrogens and potentially the exocyclic nitromethylene carbon, made acidic by the electron-withdrawing nitro group. A computational analysis of intramolecular proton transfer can reveal the potential energy surfaces and the feasibility of tautomerization. nih.gov DFT calculations, often using functionals like B3LYP, can be employed to optimize the geometries of reactants, transition states, and products. The energy difference between these structures provides the reaction's energy profile, while frequency calculations confirm the nature of the stationary points (minima or saddle points).

Table 1: Illustrative Energy Profile Data for a Hypothetical Proton Transfer Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactant | 0.0 | Ground state this compound |

| Transition State | +25.5 | Highest energy point along the reaction coordinate |

| Product | +5.2 | Tautomeric form of the initial compound |

Note: Data are hypothetical and serve to illustrate the output of DFT calculations for reaction energy profiles.

The three-dimensional structure of a molecule dictates many of its physical and chemical properties. Conformational analysis aims to identify the most stable arrangement of atoms in space (the global minimum) and other low-energy conformers. For flexible molecules, DFT is a reliable method to perform this analysis. mdpi.com

In the case of this compound, a key structural feature is the planarity of the this compound fragment. This planarity is influenced by the delocalization of π-electrons across the N-C-N system and the powerful electron-withdrawing effect of the nitro (NO₂) group. Experimental crystallographic studies on related derivatives confirm that this core structure tends to be nearly planar.

Computational conformational analysis would involve geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP or B3PW91) and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately account for electronic effects and dispersion forces. mdpi.com The process involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation to map the potential energy surface. The structures corresponding to energy minima are identified as stable conformers. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 2: Representative Optimized Geometric Parameters from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (exocyclic) | ~1.38 Å |

| Bond Length | C-NO₂ | ~1.45 Å |

| Bond Length | N-C (imidazolidine) | ~1.35 Å |

| Bond Angle | O-N-O (nitro group) | ~125° |

| Dihedral Angle | N-C-C-N | ~0° (indicating planarity) |

Note: These values are typical representations based on DFT studies of similar structures and serve as examples.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR spectroscopy is a primary technique for structure elucidation in organic chemistry. The calculation of NMR chemical shifts using quantum mechanical methods provides a powerful complement to experimental measurements. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most popular and reliable approach for predicting NMR isotropic shieldings, which are then converted to chemical shifts. researchgate.net

The process involves first optimizing the molecular geometry at a high level of theory. Subsequently, the GIAO-DFT calculation is performed on the optimized structure to compute the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing the calculated shifts with experimental spectra can help resolve ambiguities in signal assignments and confirm the proposed structure. The accuracy of these predictions has improved to the point where they can reliably distinguish between different isomers or conformers.

Table 3: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (Δδ) |

| C (exocyclic, =CHNO₂) | 115.2 | 114.8 | +0.4 |

| C (imidazolidine, C=N) | 160.5 | 161.0 | -0.5 |

| C (imidazolidine, CH₂) | 45.8 | 46.1 | -0.3 |

| C (imidazolidine, CH₂) | 45.8 | 46.1 | -0.3 |

Note: Data are hypothetical, illustrating the comparison between theoretically predicted and experimentally observed NMR chemical shifts.

Modeling of Molecular Interactions and Adsorption Phenomena

Understanding how this compound interacts with other molecules or surfaces is key to predicting its behavior in various applications, such as its potential use as a corrosion inhibitor.

Organic molecules containing heteroatoms (like nitrogen and oxygen) and π-systems are often effective corrosion inhibitors for metals in acidic environments. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.com DFT calculations and Monte Carlo (MC) simulations are powerful tools for studying these adsorption phenomena at the molecular level. researchgate.netmdpi.com

DFT is used to calculate quantum chemical parameters that correlate with a molecule's inhibition efficiency. These include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ). nih.gov

E_HOMO : Relates to the ability of the molecule to donate electrons to the vacant d-orbitals of the metal. Higher E_HOMO values indicate a greater tendency for electron donation.

E_LUMO : Relates to the ability of the molecule to accept electrons from the metal surface. Lower E_LUMO values suggest a greater capacity for electron acceptance.

Energy Gap (ΔE) : A smaller energy gap implies higher reactivity of the molecule, which often leads to stronger adsorption on the metal surface. nanobioletters.com

Dipole Moment (μ) : A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface.

Monte Carlo simulations are then used to explore the vast number of possible adsorption configurations of the inhibitor molecule on a model metal surface, such as the Fe(110) plane for steel. jmaterenvironsci.commdpi.com These simulations identify the most stable adsorption geometry and calculate the adsorption energy (E_ads), which quantifies the strength of the interaction between the inhibitor and the surface. A large negative value for E_ads indicates strong, spontaneous adsorption and, consequently, better corrosion inhibition. mdpi.comnanobioletters.com

Table 4: Quantum Chemical Descriptors and Adsorption Energy for Corrosion Inhibition Analysis

| Parameter | Symbol | Typical Calculated Value | Interpretation for Corrosion Inhibition |

| Energy of HOMO | E_HOMO | -6.5 eV | Higher value indicates better electron-donating ability. |

| Energy of LUMO | E_LUMO | -1.5 eV | Lower value indicates better electron-accepting ability. |

| Energy Gap | ΔE | 5.0 eV | Lower value indicates higher reactivity and stronger adsorption. |

| Dipole Moment | μ | 4.2 D | Higher value can favor displacement of water and adsorption. |

| Adsorption Energy | E_ads | -150 kcal/mol | Large negative value signifies strong, spontaneous adsorption. |

Note: Values are representative examples from studies on similar heterocyclic inhibitors and illustrate the parameters derived from computational modeling. mdpi.comnanobioletters.com

Molecular Docking Studies of Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand and a protein at the atomic level. In the context of this compound, molecular docking studies are crucial for elucidating its mechanism of action, particularly its interaction with target proteins.

While specific, in-depth molecular docking studies focusing exclusively on this compound are not extensively detailed in the public domain, the broader class of neonicotinoid insecticides, to which it belongs, has been the subject of numerous computational analyses. These studies typically investigate the binding of neonicotinoids to nicotinic acetylcholine (B1216132) receptors (nAChRs), their primary biological target.

The fundamental interactions observed in the docking of related neonicotinoids with nAChRs involve a series of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The nitromethylene group, a key pharmacophore of these compounds, is known to play a critical role in binding to the receptor. Specifically, the nitro group often forms hydrogen bonds with amino acid residues in the binding pocket of the nAChR. The imidazolidine ring can also participate in various non-covalent interactions, further stabilizing the ligand-receptor complex.

For instance, studies on other neonicotinoids reveal interactions with specific amino acid residues such as tyrosine, tryptophan, and arginine within the binding site of the nAChR. These interactions are vital for the agonistic activity of the compounds, leading to the overstimulation of the receptor and subsequent neurotoxicity in target insects.

Although direct molecular docking data for this compound is scarce, the structural and electronic similarities to other well-studied neonicotinoids allow for informed hypotheses about its binding mode. The planarity of the imidazolidine ring and the electron-withdrawing nature of the nitromethylene group are significant structural features that would be central to its interaction with the nAChR binding site. nih.govnih.gov

Future molecular docking studies on this compound would be invaluable for a precise understanding of its insecticidal activity and for the rational design of new, more effective, and selective insecticides. Such studies would provide detailed insights into the binding affinity and the specific molecular interactions governing its biological function.

Applications of 2 Nitromethylene Imidazolidine in Advanced Chemical Fields

Strategic Building Block in Organic Synthesis

The reactivity of 2-(nitromethylene)imidazolidine, stemming from its electron-deficient nitromethylene group and the nucleophilic nitrogen atoms within the imidazolidine (B613845) ring, allows it to serve as a versatile precursor in the synthesis of more complex molecules.

Nitrogen-containing heterocyclic compounds are fundamental to medicinal chemistry and materials science. nih.gov The this compound scaffold provides a reactive framework for constructing a variety of N-heterocyclic systems. The presence of the nitro group activates the exocyclic double bond, making it susceptible to nucleophilic attack, which is a key step in many synthetic transformations. This reactivity allows for the annulation of additional rings and the introduction of diverse functional groups.

Synthetic chemists have utilized this reactivity to forge new carbon-carbon and carbon-heteroatom bonds, leading to the creation of complex heterocyclic structures. nih.govmdpi.com For instance, reactions involving Michael additions or cycloadditions can lead to the formation of fused or spirocyclic systems containing the imidazolidine core. rsc.org The inherent functionality of the molecule, including the two nitrogen atoms and the nitro group, provides multiple handles for subsequent chemical modifications, expanding the range of accessible heterocyclic scaffolds. t3db.ca

A significant application of this compound is its role as a key intermediate in the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives. This fused bicyclic system is of interest due to its presence in various biologically active molecules. nih.govnih.gov The synthesis often involves a cyclization reaction where the imidazolidine nitrogen atoms participate in the formation of the new six-membered ring.

For example, a common synthetic route involves the reaction of this compound with a suitable dielectrophile. This process constructs the pyridine (B92270) ring fused to the original imidazolidine structure. The specific derivatives, such as 2-methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, highlight the utility of this synthetic strategy. sigmaaldrich.com The reaction conditions can often be tuned to control the stereochemistry and substitution pattern of the final product, making it a versatile method for generating libraries of these important heterocyclic compounds. google.com

Application in Corrosion Inhibition Technologies

The protection of metals from degradation is a critical industrial challenge. Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are widely studied as corrosion inhibitors. nih.gov this compound has emerged as a promising candidate in this field, especially for protecting steel in acidic environments. tandfonline.comunesp.br

Research has demonstrated the effectiveness of this compound as a corrosion inhibitor for steel, such as SAE 1020 steel, in hydrochloric acid (HCl) solutions. tandfonline.comresearchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to quantify its performance. These studies show that the compound can significantly reduce the corrosion rate of steel in acidic media. unesp.brresearchgate.net

The inhibition efficiency (IE%) is a key metric for evaluating inhibitor performance. As shown in the table below, this compound exhibits high efficiency, which increases with its concentration in the corrosive medium.

Table 1: Corrosion Inhibition Efficiency of this compound on SAE 1020 Steel in 0.1 mol L⁻¹ HCl Solution

| Inhibitor Concentration | Inhibition Efficiency (IE%) |

|---|---|

| Low Concentration | >80% |

| High Concentration | >95% |

Data derived from electrochemical analyses. tandfonline.comresearchgate.net

These results indicate that this compound is a highly effective corrosion inhibitor for steel in acidic environments.

The protective action of this compound is attributed to its ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. tandfonline.comunesp.br This adsorption process involves the interaction between the inhibitor molecule and the metal surface. The molecule contains multiple active centers for adsorption, including the lone pair electrons on the nitrogen atoms and the π-electrons of the nitromethylene group. researchgate.net

The mechanism of inhibition involves several key aspects:

Adsorption: The inhibitor molecules adsorb onto the steel surface, a process that can be described by adsorption isotherms like the Langmuir isotherm. This adsorption displaces water molecules and aggressive ions (like chloride) from the surface. researchgate.net

Film Formation: The adsorbed molecules form a thin, protective layer. Scanning electron microscopy (SEM) analysis has visually confirmed the formation of this protective film, which smooths the metal surface and prevents direct contact with the acid. tandfonline.comunesp.br

Mixed-Type Inhibition: Electrochemical studies reveal that this compound acts as a mixed-type inhibitor. This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. unesp.brresearchgate.net

Molecular Interactions: Quantum chemical calculations using Density Functional Theory (DFT) suggest that the high efficiency is due to strong donor-acceptor interactions. The nitrogen atoms' lone pair electrons can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate bond and strengthening the adsorption. tandfonline.comresearchgate.net

This comprehensive mechanism explains the high efficiency of this compound in preventing metallic corrosion.

Catalytic Roles in Chemical Transformations

While this compound is well-established as a synthetic building block and corrosion inhibitor, its application as a catalyst is not extensively documented in current research. The structure contains basic nitrogen atoms, which could potentially participate in base-catalyzed reactions. However, the compound is more frequently employed as a reactant that is incorporated into the final product rather than a substance that facilitates a reaction without being consumed. google.comorganic-chemistry.org Further research is needed to explore and develop the potential catalytic applications of this compound and its derivatives in chemical transformations.

Degradation Pathways and Environmental Behavior of 2 Nitromethylene Imidazolidine

Hydrolytic Degradation Mechanisms and Kinetics in Aqueous Environments

The stability of 2-(Nitromethylene)imidazolidine in aqueous environments is largely governed by hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of this degradation process is influenced by factors such as pH and temperature.

Research comparing the stability of various neonicotinoid-related compounds has provided insights into the hydrolytic behavior of this compound. Studies have shown that nitromethylene compounds, such as this compound, are generally more stable under basic conditions compared to nitroimines. For instance, one study observed that for a nitromethylene compound, hydrolysis occurred at elevated temperatures, with 20% degradation occurring at pH 9 and 60°C over a 24-hour period researcher.life. This suggests a degree of stability under typical environmental pH conditions at ambient temperatures.

The kinetics of hydrolysis for imidazolidines with a nitromethylene group have been observed to be relatively consistent across a pH range of 5.80 to 9.88, with the logarithm of the rate constant (log k) remaining almost unchanged researcher.life. This indicates that within this environmentally relevant pH range, the rate of hydrolytic degradation is not significantly influenced by changes in acidity or alkalinity.

While specific half-life data for this compound under various environmental conditions are not extensively documented in readily available literature, the general behavior of related nitromethylene heterocycles suggests that hydrolysis is a key degradation pathway. The stability can be influenced by the nature of the heterocyclic ring and its substituents researcher.life.

Table 1: Hydrolytic Stability of this compound and Related Compounds

| Compound Class | pH Range | Temperature (°C) | Observation | Reference |

| Nitromethylene Compounds | 9 | 60 | 20% degradation in 24 hours | researcher.life |

| Imidazolidines with nitromethylene group | 5.80 - 9.88 | Not Specified | Log k values almost unchanged | researcher.life |

Pathways of Environmental Transformation (Focus on chemical reactions)

Beyond hydrolysis, the environmental transformation of this compound can occur through other chemical reactions, with photodecomposition being a significant pathway.

Studies have indicated that nitromethylene compounds are considerably more susceptible to degradation upon exposure to sunlight compared to nitroimines researcher.life. This photolability is attributed to their maximum absorption wavelength being over 320 nm, which falls within the range of solar radiation reaching the Earth's surface researcher.life. This suggests that in sunlit surface waters or on soil surfaces, photodegradation is likely a more rapid degradation pathway than hydrolysis.

The specific transformation products resulting from the degradation of this compound are not well-documented in the available scientific literature. However, based on the hydrolysis of other imidazolidine-containing structures, it is plausible that the reaction could lead to ring-opening. For nonaromatic imidazolidine-2-ylidene analogues, computational studies have shown that the ring-opened hydrolysis product is significantly more stable than the corresponding ion pair or carbene-water complex, suggesting that hydrolysis proceeds with the exclusive formation of the ring-opened product nih.gov.

The general degradation pathway for neonicotinoids, for which this compound can be a precursor, often involves the cleavage of the molecule, leading to the formation of various metabolites. For instance, the degradation of imidacloprid can result in products such as imidacloprid urea, imidacloprid olefin, and 6-chloronicotinic acid. While these are not direct degradation products of this compound itself, they illustrate the types of transformations that can occur in the broader class of related compounds.

Further research is required to definitively identify the specific chemical products formed during the hydrolytic and photolytic degradation of this compound to fully characterize its environmental transformation pathways.

Future Research Directions and Perspectives for 2 Nitromethylene Imidazolidine

Development of Novel and Sustainable Synthetic Methodologies

The current established methods for synthesizing 2-(Nitromethylene)imidazolidine, while effective, present opportunities for improvement, particularly in terms of environmental impact and efficiency. A primary future goal is the development of greener synthetic routes.

Existing "one-pot" synthesis methods, which involve reacting 1,1-dichloro-2-nitroethylene with anhydrous ethylenediamine (B42938), have been a significant step forward. google.com This approach simplifies the process by eliminating the need to isolate intermediates, which in turn reduces production costs and improves atom economy. smolecule.com However, research into alternative starting materials and catalysts could further enhance sustainability. For example, moving away from halogenated precursors like 1,1-dichloro-2-nitroethylene could mitigate the formation of corrosive byproducts. google.com

Previous synthetic routes have utilized starting materials such as 1,1-dithiomethylnitroethylene, but these have been deemed unsuitable for large-scale industrial production due to the generation of toxic and odorous gases like methyl mercaptan. google.com Future research should focus on catalytic systems that allow for milder reaction conditions, reduce waste, and utilize renewable feedstocks where possible. The development of biocatalytic or flow chemistry processes represents a promising frontier for the sustainable production of this compound.

| Parameter | Current "One-Pot" Method | Future Sustainable Goal |

| Starting Materials | 1,1-dichloro-2-nitroethylene, Ethylenediamine | Non-halogenated precursors, Bio-based feedstocks |

| Process | Batch, "one-pot" | Continuous flow chemistry, Biocatalysis |

| Byproducts | Halide salts | Minimal, non-toxic waste |

| Efficiency | Yields of 75-84% | Higher yields, improved atom economy |

| Environmental Impact | Moderate | Significantly reduced, green process |

Exploration of Undiscovered Reactivity Modes and Synthetic Utility

While this compound is well-established as a precursor to specific insecticides, its full potential as a versatile chemical building block remains largely untapped. google.comsmolecule.com The molecule's structure, featuring a polarized exocyclic double bond, a nitro group, and a cyclic diamine moiety, suggests a rich and varied reactivity profile waiting to be explored.

Future research should systematically investigate the reactivity of the nitromethylene group. This electron-deficient moiety is a prime candidate for various chemical transformations, including:

Michael Additions: The double bond is susceptible to attack by a wide range of nucleophiles, which could lead to a diverse library of new functionalized imidazolidine (B613845) derivatives.

Cycloaddition Reactions: Its participation as a dienophile or dipolarophile in reactions like the Diels-Alder or 1,3-dipolar cycloadditions could open pathways to complex polycyclic systems.

Reduction of the Nitro Group: Converting the nitro group to an amine would yield 2-(aminomethylene)imidazolidine, a diamine-containing structure with potential applications as a ligand in coordination chemistry or as a monomer for polyamide synthesis.

Furthermore, the imidazolidine ring itself can be a target for modification. N-alkylation or N-arylation of the ring nitrogens could be used to fine-tune the steric and electronic properties of the molecule, potentially leading to new compounds with altered biological activity or material properties. smolecule.com The synthesis of related N,N-heterocycles from imidate precursors has shown promise, suggesting that this compound could serve as a starting point for a variety of other heterocyclic systems. mdpi.com

Integration of Advanced Computational Techniques for Design and Prediction

The integration of computational chemistry offers a powerful tool for accelerating the discovery and optimization of processes and applications related to this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the molecule's structure, reactivity, and interactions. researchgate.net

Future computational studies could focus on:

Reaction Mechanism Elucidation: Modeling potential reaction pathways can help identify the most energetically favorable routes for both its synthesis and its subsequent transformations. This can guide the rational design of catalysts and the optimization of reaction conditions.

Predicting Properties of Derivatives: Before committing to laborious and expensive laboratory synthesis, computational screening can be used to predict the properties of novel derivatives. For instance, the electronic structure, stability, and potential biological activity of a library of virtual compounds based on the this compound scaffold can be evaluated. researchgate.net

Understanding Structure-Activity Relationships: For its use in agrochemicals, computational docking studies can model the interaction of this compound and its analogues with target proteins in pests. This can reveal key structural features responsible for its insecticidal activity and guide the design of new, more potent, or more selective agents. researchgate.net

Studies on similar heterocyclic systems have successfully used DFT to understand stability and dimerization energies, demonstrating the utility of these methods. researchgate.net Applying these advanced computational techniques will undoubtedly rationalize experimental findings and pave the way for the intelligent design of new molecules and materials.

Expansion into Emerging Areas of Materials Science and Industrial Chemistry

Beyond its current role as a pesticide intermediate, the unique chemical structure of this compound makes it an intriguing candidate for applications in materials science and other sectors of industrial chemistry.

Potential future research avenues include:

Polymer Chemistry: The molecule contains multiple reactive sites (the double bond and the N-H groups of the ring) that could be exploited for polymerization. It could potentially serve as a monomer or a cross-linking agent to create novel polymers with unique properties, such as high nitrogen content for flame retardancy or specific thermal and mechanical characteristics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazolidine ring can act as ligands for metal ions. This opens the possibility of using it as a building block for coordination polymers or MOFs, materials known for their applications in gas storage, catalysis, and separation.

Formaldehyde (B43269) Scavenging: Related compounds like 2-imidazolidinone are used as effective formaldehyde scavengers in various industries, including textiles and coatings. atamanchemicals.com The reactivity of the amine groups in this compound suggests it could be investigated for similar applications, potentially in developing new adhesives, resins, or air-purifying materials.

Corrosion Inhibition: Heterocyclic compounds containing nitrogen and sulfur or oxygen are often effective corrosion inhibitors. Research could explore the potential of this compound and its derivatives to form protective films on metal surfaces. researchgate.net

Exploring these areas would diversify the applications of this compound, potentially creating new markets and value chains beyond the agrochemical industry.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(nitromethylene)imidazolidine derivatives, and how can reaction progress be monitored?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1-(2-bromo-5-pyridylmethyl)-2-(nitromethylene)imidazolidine with trifluoroethanol in toluene under sodium hydride catalysis yields derivatives (e.g., 1-[2-(2,2,2-trifluoroethoxy)-5-pyridylmethyl] derivatives) at 80°C for 8 hours .

- Monitoring : Thin-layer chromatography (TLC) and flash chromatography are standard for tracking intermediates and isolating products .

- Key Data :

| Reaction Step | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Substitution | Toluene | NaH | 80 | 8 | ~60-75 |

Q. How can the crystal structure of this compound derivatives be resolved?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, monoclinic crystals (space group P2₁/c) of C₈H₁₅N₃O₄ derivatives show planarity in the imidazolidine ring (r.m.s. deviation = 0.027 Å) due to electron delocalization .

- Software : SHELXL (for refinement) and WinGX (for data processing) are widely used .

- Parameters :

| a (Å) | b (Å) | c (Å) | β (°) | R-factor |

|---|---|---|---|---|

| 10.444 | 6.8676 | 16.294 | 97.05 | 0.037 |

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of this compound in multi-component reactions?

- Challenge : Side reactions, such as the formation of this compound byproducts during pyridine synthesis, can reduce yields (e.g., 55–76% yields with equimolar byproduct formation) .

- Resolution : Optimize stoichiometry and solvent systems (e.g., PEG-400 under ultrasonication reduces side reactions) .

Q. What computational methods validate the electronic effects of the nitromethylene group on imidazolidine reactivity?

- Approach : Density Functional Theory (DFT) calculations correlate planarity and electron delocalization observed in SC-XRD data. The NO₂ group’s electron-withdrawing nature stabilizes the conjugated system .

- Validation : Compare calculated vs. experimental bond lengths (e.g., C–N bond: 1.34 Å calc. vs. 1.33 Å expt.) .

Q. How can enantiomeric purity of chiral this compound derivatives be achieved?

- Stereocontrol : Use chiral auxiliaries or catalysts in asymmetric synthesis. For example, imidazolidine-based ligands (e.g., 1,3-dimethyl-4,5-bis(2-methylphenyl)imidazolidine) enable enantioselective Michael additions .

- Analysis : Chiral HPLC or circular dichroism (CD) spectroscopy to determine enantiomeric excess (ee).

Data Contradiction and Resolution

Q. Why do crystallographic studies report varying planarity for the imidazolidine ring?

- Contradiction : Some studies report near-planar rings (r.m.s. deviation <0.03 Å) , while others show deviations up to 0.088 Å .

- Resolution : Substituent effects (e.g., bulky groups or hydrogen bonding) distort planarity. Intramolecular N–H⋯O bonds in C₈H₁₅N₃O₄ enforce planarity, whereas hydroxyl groups in homologs induce ring puckering .

Q. How do reaction conditions influence the formation of thiazolo[3,2-a]pyridine vs. imidazolidine byproducts?

- Contradiction : Nitromethylene derivatives can react with malononitrile to form either heterocycle .

- Resolution : Solvent polarity and catalyst choice dictate selectivity. Ethanol with triethylamine favors thiazolo[3,2-a]pyridines (93% yield), while aprotic solvents promote imidazolidine byproducts .

Methodological Tools

Q. Which software is recommended for refining crystallographic data of nitromethylene derivatives?

- Tools : SHELXL for small-molecule refinement (supports twinned data and high-resolution structures) .

- Pipeline : SHELXC/D/E for experimental phasing in macromolecular applications .

Q. How can hydrogen-bonding networks in crystal structures be analyzed?

- Approach : Use Mercury (CCDC) or PLATON to visualize interactions. For example, C(7) chains in C₈H₁₅N₃O₄ are stabilized by N–H⋯O bonds .

Key Omissions from Unreliable Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.